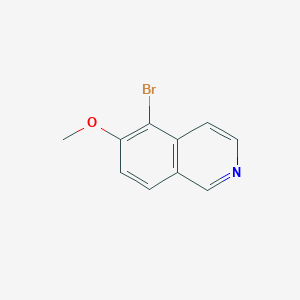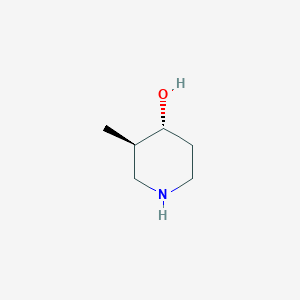
1,2-Pentanediol, 5-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Pentanediol, 5-amino- is an organic compound that features both hydroxyl and amino functional groups. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, polymers, and agrochemicals. The presence of both hydroxyl and amino groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Pentanediol, 5-amino- can be synthesized through the reductive amination of 1,2-pentanediol. This process involves the reaction of 1,2-pentanediol with ammonia or an amine in the presence of a reducing agent such as hydrogen gas and a catalyst like nickel or palladium. The reaction typically occurs under mild conditions, around 80°C and 2 MPa hydrogen pressure .
Industrial Production Methods: Industrial production of 1,2-pentanediol, 5-amino- often involves the use of biomass-derived intermediates. For example, the compound can be synthesized from dihydropyran through a ring-opening tautomerization to form 5-hydroxypentanal, followed by reductive amination . This method is advantageous due to its use of renewable resources and environmentally friendly process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Pentanediol, 5-amino- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Halides like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1,2-pentanedione or 1,2-pentanedioic acid.
Reduction: Formation of 1,2-pentanediamine.
Substitution: Formation of halogenated derivatives like 1,2-dichloropentane.
Aplicaciones Científicas De Investigación
1,2-Pentanediol, 5-amino- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development due to its functional groups that can interact with biological targets.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,2-pentanediol, 5-amino- exerts its effects depends on its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in nucleophilic substitution reactions. These interactions allow the compound to act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .
Comparación Con Compuestos Similares
1,2-Pentanediol: Lacks the amino group, making it less versatile in certain synthetic applications.
1,5-Pentanediol: Has a different hydroxyl group arrangement, affecting its reactivity and applications.
1,2-Hexanediol: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
Uniqueness: 1,2-Pentanediol, 5-amino- is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
375345-20-3 |
|---|---|
Fórmula molecular |
C5H13NO2 |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
5-aminopentane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c6-3-1-2-5(8)4-7/h5,7-8H,1-4,6H2 |
Clave InChI |
OBDADEXGEWOMQI-UHFFFAOYSA-N |
SMILES |
C(CC(CO)O)CN |
SMILES canónico |
C(CC(CO)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)








![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)
